2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid
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Overview
Description
2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid is a complex organic compound with a unique heptacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid involves multiple steps, including cyclization, oxidation, and functional group modifications. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism by which 2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes, leading to various biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide
- 2,9-Bis[3-(dimethylamino)propyl]isoquinolino[4′,5′,6′:6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
Uniqueness
2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid stands out due to its unique heptacyclic structure and the specific functional groups it contains. These features confer distinct chemical reactivity and potential applications compared to other similar compounds. The compound’s ability to undergo diverse chemical reactions and its broad range of scientific research applications further highlight its uniqueness.
Properties
Molecular Formula |
C30H18N2O8 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
2-[18-(1-carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid |
InChI |
InChI=1S/C30H18N2O8/c1-11(29(37)38)31-25(33)17-7-3-13-15-5-9-19-24-20(28(36)32(27(19)35)12(2)30(39)40)10-6-16(22(15)24)14-4-8-18(26(31)34)23(17)21(13)14/h3-12H,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
YANSDSNDNVLYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(C)C(=O)O)C1=O |
Origin of Product |
United States |
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